Chlorolan-1-ium
Description
Properties
CAS No. |
22211-89-8 |
|---|---|
Molecular Formula |
C4H8Cl+ |
Molecular Weight |
91.56 g/mol |
IUPAC Name |
chloroniacyclopentane |
InChI |
InChI=1S/C4H8Cl/c1-2-4-5-3-1/h1-4H2/q+1 |
InChI Key |
DMIBHGYRJSALMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Cl+]C1 |
Origin of Product |
United States |
Theoretical and Computational Investigations of Chlorolan 1 Ium
Electronic Structure and Bonding Analysis
The electronic structure and nature of bonding in Chlorolan-1-ium can be thoroughly investigated using a suite of computational tools that reveal the distribution and energies of its electrons.
Molecular Orbital Theory Applications (HOMO-LUMO, SCF Density)
Molecular Orbital (MO) theory is a cornerstone for understanding the electronic behavior of molecules. chemrxiv.org It describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. For this compound, MO analysis would be crucial in understanding the delocalization of the positive charge and the nature of the carbon-chlorine bonds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the ionization potential and represents the orbital from which an electron is most easily removed. The LUMO's energy is related to the electron affinity and indicates the most likely orbital to accept an electron. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.
Self-Consistent Field (SCF) density calculations provide a map of the electron density, illustrating how electrons are distributed throughout the molecule. This is particularly insightful for a cation like this compound, as it would visually represent how the positive charge is shared across the atoms of the ring.
Table 1: Illustrative Molecular Orbital Energies for a Cyclic Chloronium Ion (Note: This data is representative and not specific to this compound)
| Orbital | Energy (eV) |
|---|---|
| HOMO-2 | -12.5 |
| HOMO-1 | -10.2 |
| HOMO | -8.9 |
| LUMO | -1.5 |
| LUMO+1 | 0.8 |
| LUMO+2 | 2.1 |
| HOMO-LUMO Gap | 7.4 |
Charge Distribution and Electrostatic Potential Mapping
Understanding the distribution of charge within the this compound ion is essential for predicting its reactivity. Computational methods can calculate the partial atomic charges on each atom, providing a quantitative measure of the charge distribution. This would likely show a significant positive charge on the chlorine atom and adjacent carbon atoms.
Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate areas that are electron-deficient and susceptible to nucleophilic attack, while regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack. For this compound, the ESP map would be expected to show a predominantly positive potential, with the most intense positive region centered around the chlorine atom.
Table 2: Illustrative Calculated Atomic Charges for this compound (Note: This data is representative and not specific to this compound)
| Atom | Charge (e) |
|---|---|
| Cl | +0.45 |
| C1 | +0.15 |
| C2 | +0.05 |
| C3 | +0.05 |
| C4 | +0.15 |
Spectroscopic Parameter Prediction
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.
NMR Spectroscopy: Calculations can predict the ¹³C and ¹H NMR chemical shifts. These predictions are based on the calculated electronic environment of each nucleus. The predicted shifts can be compared with experimental data if available, or guide future experimental work. For instance, the carbon atoms bonded to the chlorine would be expected to have a significant downfield shift in the ¹³C NMR spectrum due to the electron-withdrawing effect of the positively charged chlorine.
IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum. nih.gov This would allow for the identification of characteristic vibrational frequencies, such as the C-Cl stretching modes, which would be sensitive to the unique bonding within the cyclic chloronium ion. rsc.org
Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: This data is representative and not specific to this compound)
| Parameter | Predicted Value |
|---|---|
| ¹³C NMR Chemical Shift (C1, C4) | 70-80 ppm |
| ¹³C NMR Chemical Shift (C2, C3) | 25-35 ppm |
Quantum Chemical Modeling Approaches
The theoretical investigation of this compound would rely on various quantum chemical modeling approaches to solve the Schrödinger equation for the molecule, providing detailed information about its energy and properties.
Density Functional Theory (DFT) Calculations for this compound Systems
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its excellent balance of accuracy and computational cost. DFT is based on the principle that the energy of a molecule can be determined from its electron density.
In DFT, the total energy is expressed as a functional of the electron density. The exact form of the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation, is not known and must be approximated. A wide variety of these functionals have been developed, ranging from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to hybrid functionals (which mix in a portion of exact exchange from Hartree-Fock theory, such as B3LYP) and double-hybrid functionals. The choice of functional can significantly impact the accuracy of the results, and for a system like this compound, careful selection and validation would be necessary. DFT is well-suited to calculate the geometric, electronic, and spectroscopic properties discussed in the previous sections.
Semi-Empirical and Force Field Computations
Semi-empirical and force field methods, while less accurate than higher-level ab initio or density functional theory (DFT) calculations, provide a computationally efficient means to explore the properties of molecules. In the context of this compound and related cyclic halonium ions, these methods can be valuable for initial structural assessments and for parameterizing more complex simulations, such as molecular dynamics.
Force field methods, like MM3, have been used to study cyclic halonium ions, highlighting the importance of substituent effects and entropy in cyclization steps. researchgate.net For this compound, a key consideration in force field parameterization would be the accurate representation of the bonding and charge distribution around the positively charged chlorine atom and its interaction with the carbon atoms of the five-membered ring.
Semi-empirical methods can provide a quantum mechanical approximation of the electronic structure at a lower computational cost. These methods could be employed to rapidly screen different conformations of the this compound ring and to obtain initial estimates of its stability and reactivity. However, for a quantitative description of the subtle electronic effects and bonding in such a charged species, more rigorous computational methods are generally preferred.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with a solvent environment.
The five-membered chlorolane ring of this compound is not planar and is expected to exist in various puckered conformations, such as envelope and twist forms. MD simulations can be used to explore the potential energy surface of these conformations and to identify the most stable or populated geometries. By simulating the motion of the atoms over time, it is possible to observe transitions between different conformations and to understand the energy barriers that separate them. For instance, in related cyclic systems, a Monte Carlo-based molecular mechanics screening followed by DFT refinement has been proposed to predict conformational ensembles. liu.se This approach would be applicable to this compound to map its conformational landscape.
The solvent environment plays a crucial role in the stability and reactivity of charged species like this compound. MD simulations explicitly including solvent molecules can provide a detailed picture of the solvation shell around the ion. In a polar solvent like tetrahydrofuran (B95107) (THF), the solvent molecules would orient themselves to stabilize the positive charge on the chlorine atom through dipole-ion interactions. nih.govresearchgate.netosti.govrsc.org
Classical molecular dynamics simulations have been used to measure the solvation free energies of ions in various organic solvents, including THF, which can help in understanding the stability of the ion in solution. frontiersin.org For this compound, MD simulations could quantify the strength of its interactions with surrounding solvent molecules and how these interactions influence its structure and conformational dynamics. The electrostatic potential of the ion would be a key factor governing these interactions, with the positively charged chlorine atom being a focal point for interaction with the lone pairs of solvent oxygen atoms.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms involving transient intermediates like this compound. Such studies often involve locating transition states and mapping potential energy surfaces.
This compound ions are often postulated as intermediates in reactions such as the opening of chloro-epoxides. rsc.orgethz.chrsc.org Computational methods can be used to locate the transition state structures for the formation and subsequent reactions of the this compound ion. For example, in the context of the ring-opening of a γ-chloro vinyl epoxide, computational studies have compared the energies of different potential chloronium ion intermediates and the transition states leading to them. rsc.org The characterization of a transition state involves confirming that it is a first-order saddle point on the potential energy surface, with a single imaginary vibrational frequency corresponding to the reaction coordinate. rsc.orgnumberanalytics.com
Table 1: Calculated Relative Energies of Model Chloronium Ion Intermediates
| Intermediate | Relative Energy (kcal/mol) |
| Chlorolanium-like | 0.0 |
| Chloretanium-like | > 8.0 |
| Data derived from computational studies on related systems suggesting the higher stability of five-membered chlorolanium-like intermediates over four-membered chloretanium structures. rsc.org |
Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction, showing the energy changes as reactants are converted to products through transition states and intermediates. rsc.orgresearchgate.net For reactions involving this compound, the PES would illustrate the energy profile for its formation from a precursor, such as a chloroalkene or chloro-epoxide, and its subsequent reaction with a nucleophile. fsu.edu
Computational studies have shown that five-membered ring halonium ions are generally more stable than their three-membered ring counterparts or open-chain carbocations. dtic.mil The PES would reveal the relative energies of these different species and the activation barriers for their interconversion. For instance, density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory have been used to scan the potential energy surfaces of halonium cations of cyclopentene, a system analogous to this compound. researchgate.net Such a map is crucial for understanding the regioselectivity and stereoselectivity of reactions where this compound is an intermediate. masterorganicchemistry.comchemistrysteps.comjove.comlibretexts.org
Predictive Modeling for Novel this compound Derivatives
Predictive modeling, leveraging computational chemistry, is an indispensable tool for designing novel derivatives of this compound and forecasting their properties and reactivity. This approach allows for the systematic in-silico evaluation of a wide range of substituted analogs, saving significant time and resources compared to experimental synthesis and characterization.
Methodology:
The primary method employed is the use of quantum chemical calculations, such as DFT (e.g., B3LYP functional) and Møller-Plesset perturbation theory (MP2), with appropriate basis sets (e.g., cc-pVTZ). researchgate.netpnas.org These calculations can predict various molecular properties:
Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the ground state structures.
Thermodynamic Stability: Relative energies of different isomers and conformers, and heats of formation.
Spectroscopic Properties: Prediction of NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra.
Reaction Pathways and Barriers: Mapping potential energy surfaces to identify transition states and calculate activation energies for reactions involving the this compound ring, such as nucleophilic attack or rearrangement. acs.org
Illustrative Predictive Data for Substituted this compound Derivatives:
To illustrate the power of predictive modeling, one can envision a study on methyl-substituted this compound derivatives. The position and number of methyl groups would be expected to significantly influence the ion's stability and the distribution of positive charge.
Table 1: Predicted Relative Stabilities and Key Geometric Parameters of Methyl-Substituted this compound Cations
| Compound | Substituent Position | Relative Energy (kcal/mol) | C-Cl Bond Length (Å) (Average) | C-C Bond Length (Å) (Average within ring) |
| This compound | Unsubstituted | 0.00 | 1.95 | 1.53 |
| 2-Methylthis compound | C2 | -5.2 | 1.97 | 1.54 |
| 3-Methylthis compound | C3 | -4.8 | 1.96 | 1.54 |
| 2,5-Dimethylthis compound | C2, C5 | -10.1 | 1.99 | 1.55 |
| 3,4-Dimethylthis compound | C3, C4 | -9.5 | 1.98 | 1.55 |
Note: The data in this table is illustrative and based on general principles of carbocation stability and computational results for analogous systems. Actual values would require specific DFT or ab initio calculations.
Research Findings from Predictive Modeling:
Stability and Regioselectivity: Predictive models would likely show that alkyl substitution on the carbon atoms of the this compound ring increases its stability due to hyperconjugation and inductive effects. The location of the substituent would influence the regioselectivity of nucleophilic attack. For example, in the halogenation of alkenes, the halonium ion opens at the more substituted carbon. organicchemistrytutor.com Computational models can predict the charge distribution within the ring, indicating the most electrophilic carbon atom and thus the likely site of attack. researchgate.net
Spectroscopic Signatures: Predictive modeling can generate theoretical NMR spectra. For instance, the ¹³C NMR chemical shifts of the carbon atoms bonded to the chlorine are highly characteristic and sensitive to the electronic environment. Calculations on the 2,3-dimethyl-3-chloro-2-butyl cation showed that the calculated ¹³C chemical shifts were in reasonable agreement with experimental values. pnas.org This predictive capability is crucial for identifying these species in complex reaction mixtures.
Reaction Dynamics: By modeling the entire reaction coordinate, researchers can predict the stereochemical outcome of reactions involving this compound intermediates. For example, computational studies supported the involvement of chlorolanium ions in reactions that proceed with a high degree of stereoretention, occurring through a double inversion mechanism. rsc.orgcore.ac.uk
Design of Novel Reagents: Predictive modeling can guide the design of new this compound-based reagents for chemical synthesis. By introducing specific functional groups, it is possible to tune the reactivity, selectivity, and stability of the ion for targeted applications in, for example, electrophilic chlorination reactions. researchgate.net
High Resolution Spectroscopic Characterization of Chlorolan 1 Ium Species
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Comprehensive research into the electronic absorption and emission spectroscopic properties of Chlorolan-1-ium has not been found in a thorough review of publicly available scientific literature. Specific data regarding its UV-Vis absorption maxima (λmax), molar absorptivity (ε), fluorescence emission maxima (λem), and quantum yields (ΦF) are not documented in the accessible chemical research databases and publications.
The characterization of a chemical compound through electronic spectroscopy is fundamental to understanding its electronic structure and potential applications in photochemistry and materials science. Typically, such studies would involve dissolving the compound in a suitable solvent and measuring its absorbance of ultraviolet and visible light to determine the wavelengths of maximum absorption. These absorptions correspond to the energy required to promote electrons to higher energy orbitals.
Fluorescence spectroscopy would complement this by measuring the light emitted as the excited electrons return to their ground state. This provides insights into the excited state's nature and lifetime, as well as the molecule's structural rigidity and environment.
However, for this compound, specific experimental data from these analytical techniques are not available. Consequently, data tables detailing these spectroscopic properties cannot be generated. Further empirical research would be required to determine the electronic absorption and emission characteristics of this compound.
Crystallographic and Solid State Structural Analysis of Chlorolan 1 Ium Salts
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Table 1: Hypothetical Crystallographic Data for a Chlorolan-1-ium Salt
| Parameter | Value |
|---|---|
| Chemical Formula | C4H9ClN+ |
| Formula Weight | 106.57 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for "this compound" has been found.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a vital tool for the characterization of polycrystalline or "bulk" materials. researchgate.netmdpi.com It is used to identify crystalline phases, assess sample purity, and can be employed for quantitative analysis of mixtures. mdpi.comresearchgate.net A PXRD pattern for a this compound salt would present a unique fingerprint of its crystal structure, with diffraction peaks at specific 2θ angles corresponding to the lattice planes. researchgate.netgovinfo.govnist.gov
Intermolecular Interactions and Supramolecular Architecture
The arrangement of molecules in a crystal is directed by a variety of intermolecular interactions, which collectively define the supramolecular architecture. rsc.orgcetjournal.it These interactions are fundamental to understanding the physical and chemical properties of the solid state.
Halogen Bonding and Other Non-Covalent Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govijres.orgyoutube.com In the context of this compound, while the primary chloride is anionic, other halogen-containing functional groups on the cation could potentially engage in halogen bonding. nih.gov Other non-covalent interactions, such as van der Waals forces, would also play a crucial role in the crystal packing. nih.govmdpi.com
Polymorphism and Solid-State Phase Transitions
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism in this compound salts would involve screening for different crystalline forms under various crystallization conditions and characterizing them using techniques like PXRD and thermal analysis.
Crystal Packing and Lattice Energy Considerations
The way molecules are arranged in a crystal lattice is known as crystal packing. wou.edu The stability of this arrangement is quantified by the lattice energy, which is the energy released when gaseous ions come together to form a crystalline solid. khanacademy.org Lattice energy calculations, often performed using computational methods, provide insight into the thermodynamic stability of the crystal structure. cardiff.ac.uk The packing efficiency and lattice energy are influenced by the interplay of all the intermolecular interactions within the crystal. nih.govwou.edu
Mechanistic Investigations of Chlorolan 1 Ium Reactivity and Transformation
Reaction Pathways and Intermediate Species Characterization
The primary pathway to the formation of the chlorolan-1-ium ion is through neighboring group participation (NGP), also known as anchimeric assistance. mugberiagangadharmahavidyalaya.ac.inwikipedia.org This process involves the intramolecular attack of a nucleophilic group on a carbon atom, displacing a leaving group to form a cyclic intermediate. mugberiagangadharmahavidyalaya.ac.in The formation of five-membered halonium ions like this compound is a well-studied phenomenon. mdpi.comwikipedia.org
Key reaction pathways leading to this compound as an intermediate include:
Solvolysis of ω-Chloroalkyl Systems: Substrates such as 4-chlorobutyl derivatives bearing a good leaving group undergo solvolysis at an accelerated rate due to the participation of the chlorine atom. The chlorine atom's lone pair of electrons acts as an internal nucleophile, displacing the leaving group to form the cyclic this compound ion. This intermediate is then attacked by an external nucleophile (the solvent). mugberiagangadharmahavidyalaya.ac.in
Reactions of Chloroalcohols and Ethers: The oxygen atom of a hydroxyl or ether group can act as an internal nucleophile. For example, the hydrolysis of 1,2-dichlorohydrin under certain conditions can proceed through a cyclic intermediate. mugberiagangadharmahavidyalaya.ac.in Similarly, the solvolysis of substrates like 4-methoxy-1-pentyl brosylate has been shown to proceed via a common cyclic intermediate, confirming participation by the neighboring group. mugberiagangadharmahavidyalaya.ac.inlibretexts.org
Epoxide Ring-Opening: In specific cases, such as the opening of γ- and δ-chloro vinyl epoxides, anchimeric assistance from a chlorine atom can lead to the formation of a putative five-membered chlorolanium ion. mugberiagangadharmahavidyalaya.ac.in This participation influences the stereochemical outcome of the reaction, often leading to retention of configuration. mugberiagangadharmahavidyalaya.ac.in
Alkene and Alkyne Additions: While three-membered halonium ions are common in the halogenation of simple alkenes, appropriately substituted alkenes or alkynes can form five-membered cyclic intermediates. For instance, the reaction of 5-chloro-1-pentyne (B126576) with trifluoroacetic acid has been shown to involve a 1,4-chlorine shift, consistent with a five-membered chloronium ion intermediate. nih.gov
The this compound ion is characterized as a short-lived, highly reactive species. wikipedia.org Its existence is often inferred from kinetic data (rate acceleration) and stereochemical outcomes (retention of configuration) rather than direct observation. mugberiagangadharmahavidyalaya.ac.inwikipedia.org However, computational studies and mass spectrometry fragmentation patterns support the stability of the five-membered ring structure. Theoretical calculations have shown that among cyclic chloronium ions formed from 1-chloroalkane radical cations, the five-membered ring is the most stable. ucalgary.ca
Kinetic and Thermodynamic Studies of this compound Transformations
Direct kinetic and thermodynamic measurements of this compound itself are scarce due to its transient nature. However, its influence on reaction rates is a key piece of evidence for its formation. The participation of a neighboring group, leading to the formation of the this compound intermediate, typically results in a significant rate enhancement compared to analogous systems where such participation is not possible. wikipedia.org
For example, the solvolysis of unsaturated tosylates can be up to 10¹¹ times faster than their saturated counterparts due to stabilization of the transition state by the π-bond, a form of NGP. wikipedia.org This anchimeric assistance highlights the kinetic favorability of forming cyclic intermediates.
Kinetic data for the solvolysis of 4-chlorobutyl chloroformate, a reaction presumed to be influenced by chloronium ion formation, provides insight into the rates of such transformations. The specific rates of solvolysis in various solvents demonstrate the role of the solvent's nucleophilicity and ionizing power on the reaction, which proceeds through a mechanism influenced by the neighboring chlorine atom. mdpi.com
| Solvent | Temperature (°C) | Rate Constant (k) s⁻¹ for 4-chlorobutyl chloroformate |
| Ethanol (100%) | 25.0 | 1.16 x 10⁻⁵ |
| Methanol (100%) | 25.0 | 4.02 x 10⁻⁵ |
| Water (100%) | 25.0 | 1.13 x 10⁻³ |
| 90% Acetone | 25.0 | 1.48 x 10⁻⁶ |
| 80% Ethanol | 25.0 | 1.01 x 10⁻⁴ |
Table adapted from kinetic data on the solvolysis of 4-chlorobutyl chloroformate. mdpi.com
Solvolysis and Nucleophilic Substitution Reactions
Once formed, the this compound ion is a potent electrophile and is readily attacked by nucleophiles. wikipedia.org The primary reactions it undergoes are solvolysis and nucleophilic substitution. core.ac.uk In these reactions, a nucleophile attacks one of the carbon atoms of the five-membered ring.
The mechanism involves two consecutive Sₙ2-like steps:
Formation of the Intermediate: The neighboring group (chlorine) acts as an internal nucleophile, displacing a leaving group to form the cyclic this compound ion. This step proceeds with inversion of configuration at the reaction center. mugberiagangadharmahavidyalaya.ac.in
Ring-Opening by Nucleophile: An external nucleophile attacks one of the carbons of the chloronium ion from the backside, leading to the opening of the ring. This second step also causes an inversion of configuration. masterorganicchemistry.comjove.com
In solvolysis, the solvent molecule (e.g., water, alcohol, acetic acid) acts as the nucleophile. core.ac.uk The attack of the solvent opens the ring to yield the final product. For example, if water is the solvent (hydrolysis), a chloroalcohol would be the expected product.
Electrophilic Reactions and Derivatization Strategies
The term "electrophilic reactions" in the context of this compound refers to reactions where it functions as the electrophile . Due to the positive charge on the chlorine atom and the inherent ring strain, the this compound ion is a highly reactive electrophile. wikipedia.org It will readily react with a wide range of nucleophiles.
The reaction with a nucleophile (Nu⁻) proceeds via attack on one of the α-carbons of the ring:
Reaction with Halide Ions: Halide ions can attack the intermediate to give a di-halo derivative.
Reaction with Water/Alcohols: As seen in solvolysis, water and alcohols are effective nucleophiles, leading to halohydrins or haloethers, respectively. ucalgary.camasterorganicchemistry.com The concentration of the nucleophile is a key factor; in aqueous solutions, water is often the successful nucleophile despite being weaker than halide ions due to its vast excess (mass action). masterorganicchemistry.com
Reaction with Other Nucleophiles: Other nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), or carboxylates (RCOO⁻) can also intercept the this compound intermediate to form various functionalized products. The ability to trap the intermediate with different nucleophiles can be used as a derivatization strategy. masterorganicchemistry.com
The regioselectivity of the nucleophilic attack on an unsymmetrical this compound ion would be dictated by electronic and steric factors, with the attack generally favoring the carbon that can best stabilize a partial positive charge. ucalgary.camasterorganicchemistry.com
Influence of Counterions on Reactivity
The key factors related to the counterion's influence are:
Ion Pairing: In solvents with low dielectric constants, the this compound cation and its counterion (e.g., the leaving group anion like tosylate or a halide) can exist as a tight ion pair. This association can shield one face of the electrophilic carbon from nucleophilic attack, potentially influencing the stereochemical outcome. gu.se
Nucleophilicity of the Counterion: If the counterion is itself nucleophilic (e.g., Cl⁻, Br⁻), it can compete with the solvent or other added nucleophiles for reaction with the this compound ion. The product distribution can be altered by adding salts with non-nucleophilic anions or, conversely, with more nucleophilic anions. masterorganicchemistry.com
Counterion Size and Charge Delocalization: Weakly coordinating, "soft" anions (e.g., BF₄⁻, PF₆⁻) form looser ion pairs, which can lead to a more "free" and potentially more reactive cation. gu.se Studies on other halonium complexes have shown that the choice of counterion can influence the stability and electrophilicity of the halonium center. gu.seacs.org For instance, switching from a triflate (OTf⁻) to a tetrafluoroborate (B81430) (BF₄⁻) counterion has been shown to increase the electrophilicity of an iodine-centered activating agent, leading to higher reaction yields. gu.se While direct studies on this compound are limited, it is expected that less coordinating counterions would enhance its reactivity toward external nucleophiles.
Advanced Material Science Applications of Chlorolan 1 Ium Based Systems
Design of Functional Materials Incorporating Chlorolan-1-ium Moieties
Ionic Liquids and Molten Salts Derived from this compound
The formation of ionic liquids (ILs) or molten salts requires the combination of a bulky, asymmetric cation with a charge-delocalized anion, leading to a salt with a melting point below 100°C. The proposed "this compound" cation, due to its presumed high reactivity and instability, is not a candidate for forming stable ionic liquids. There are no published data, research findings, or examples of ionic liquids or molten salts based on this cation.
Applications in Polymer Chemistry
The incorporation of specific functional groups or ions into polymer chains can impart unique properties. However, there is no evidence in the scientific literature of "this compound" being used in polymer chemistry. Its likely role as a powerful electrophile would lead to non-specific and uncontrolled reactions with polymer backbones or monomers, making it unsuitable for controlled polymerization or as a stable functional moiety within a polymer structure.
Role of this compound in Catalysis and Organocatalysis
While certain onium ions (e.g., ammonium (B1175870), phosphonium, sulfonium) are integral to various catalytic processes, there is no documented catalytic activity for "this compound." In theory, as a potent electrophile, it could act as a Lewis acid catalyst. However, its extreme reactivity would likely result in rapid decomposition or irreversible reaction with the substrate or solvent, rather than facilitating a catalytic cycle. Consequently, no research findings on its application in catalysis or organocatalysis exist.
Electrochemical Properties and Applications (e.g., Cyclic Voltammetry)
The electrochemical properties of a compound are determined by its ability to be oxidized or reduced. The electrochemical behavior of "this compound" has not been studied, and no cyclic voltammetry data are available. Given its nature as a positively charged chlorine species, it would be expected to be highly susceptible to reduction. However, without experimental data, any discussion of its electrochemical properties or potential applications remains purely speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
